N-(4-chlorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a 4-chlorobenzyl group, a methoxy group, and a pyran ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and an aldehyde.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a methylating agent such as dimethyl sulfate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as chromium (VI) compounds, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium (VI) compounds, such as pyridinium chlorochromate (PCC), in solvents like dichloromethane (DCM).
Reduction: Sodium borohydride in solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the 4-chlorobenzyl group.
Scientific Research Applications
N-(4-chlorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-chlorobenzyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide: This compound shares the 4-chlorobenzyl group but differs in the presence of an isoxazole ring instead of a pyran ring.
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: This compound contains a 4-chlorobenzyl group and a sulfonamide group, differing in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties and reactivity.
Properties
Molecular Formula |
C14H12ClNO4 |
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Molecular Weight |
293.70 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methoxy-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C14H12ClNO4/c1-19-13-8-20-12(6-11(13)17)14(18)16-7-9-2-4-10(15)5-3-9/h2-6,8H,7H2,1H3,(H,16,18) |
InChI Key |
IWGLFYPMKCTHAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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